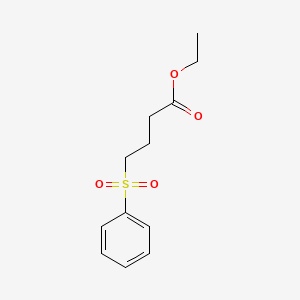

Ethyl 4-(phenylsulfonyl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(phenylsulfonyl)butanoate is a chemical compound with the molecular formula C12H16O4S . It is used in various chemical reactions and has been studied in the context of organic synthesis .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(phenylsulfonyl)butanoate consists of 12 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C12H16O4S/c1-2-16-12(13)9-6-10-17(14,15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 4-(phenylsulfonyl)butanoate is a liquid at room temperature . Its molecular weight is 224.32 . For more specific physical and chemical properties, it is recommended to refer to a reliable chemical database or peer-reviewed articles.Wissenschaftliche Forschungsanwendungen

Synthesis of Medicinal Compounds Ethyl 4-(phenylsulfonyl)butanoate is utilized in the synthesis of medicinal compounds. For instance, it is used in the fabrication of 4-Phenyl-2-Butanone, a key medium in synthesizing medicine for inflammation reduction and codeine (Zhang, 2005).

Synthesis of Indolizidines The dianion of 4-(phenylsulfonyl)butanoic acid, a related compound, is crucial in preparing intermediates used in novel syntheses of indolizidines. These are important for creating various alkyl substituents in patterns at positions 3-, 5-, and 8- (Kiddle, Green, & Thompson, 1995).

Biotransformation in Cell Cultures Ethyl 4-(phenylsulfonyl)butanoate undergoes biotransformation in cell suspension cultures of Catharanthus roseus and Thevetia neriifolia. This process leads to the production of new chemical compounds, showing its potential in biotechnological applications (Barrosaf et al., 1992).

Synthesis of Cyclohexa-1,4-dienes and Tetrahydropyridines Ethyl 4-(phenylsulfonyl)butanoate is involved in domino reactions for the synthesis of cyclohexa-1,4-dienes and tetrahydropyridines. These compounds are important in the creation of densely functionalized chemical structures (Harikrishnan, Rajesh, & Perumal, 2012).

Synthesis of Pyrrolidines and Pyrroles This compound also plays a role in the stereoselective synthesis of electron-deficient 1-arylsulfonylbuta-1,3-dienes, which undergo cycloaddition with azomethine ylides to produce functionalized pyrrolidines and pyrroles (Sankar, Mahalakshmi, & Balasubramanian, 2013).

Role in Biginelli Reaction Ethyl 4-(phenylsulfonyl)butanoate is significant in the Biginelli reaction, used to synthesize ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates under specific conditions (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).

Production of Cyclohexene Derivatives It is used in the synthesis of cyclohexene derivatives through endo-mode ring closure of allenyl sulfones. This showcases its role in creating complex organic structures (Mukai, Ukon, & Kuroda, 2003).

Synthesis of Arylazopyrazole Pyrimidone Compounds Ethyl 4-(phenylsulfonyl)butanoate is involved in the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which have antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).

Use as Protecting Groups for Carboxylic Acids Derivatives of Ethyl 4-(phenylsulfonyl)butanoate have been studied as protecting groups for carboxylic acids, indicating their utility in organic synthesis (Alonso, Nájera, & Varea, 2003).

Wirkmechanismus

Mode of Action

As an ester, Ethyl 4-(phenylsulfonyl)butanoate could potentially undergo hydrolysis, breaking down into an alcohol and a carboxylic acid or their derivatives . The phenylsulfonyl group might also participate in certain reactions, but the specifics would depend on the exact biochemical context.

Biochemical Pathways

Without specific information on the compound, it’s difficult to say exactly which biochemical pathways Ethyl 4-(phenylsulfonyl)butanoate might affect. Esters are widely involved in biological systems, including in lipid metabolism and as part of the structures of complex lipids .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-(phenylsulfonyl)butanoate would depend on many factors, including its size, polarity, and the presence of functional groups. As an ester, it might be subject to enzymatic hydrolysis, potentially affecting its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes could influence the stability and activity of Ethyl 4-(phenylsulfonyl)butanoate. For example, esters are often hydrolyzed in the presence of acids, bases, or certain enzymes .

Eigenschaften

IUPAC Name |

ethyl 4-(benzenesulfonyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-2-16-12(13)9-6-10-17(14,15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZNHLMNKWAUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)

![4-[(4-Isopropylbenzyl)amino]phenol](/img/structure/B2602529.png)